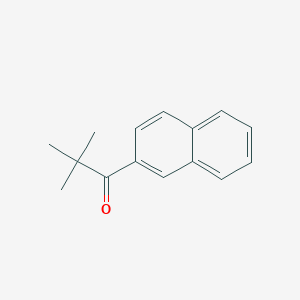

2,2-Dimethyl-1-(naphthalen-2-yl)propan-1-one

Description

2,2-Dimethyl-1-(naphthalen-2-yl)propan-1-one (CAS: Not explicitly provided; referred to as 3la in ) is a ketone featuring a naphthalen-2-yl group attached to a propan-1-one scaffold with two methyl substituents at the β-position. It is synthesized via N-heterocyclic carbene-catalyzed decarboxylative alkylation of aldehydes, yielding 56% after purification by silica gel flash column chromatography . Its spectroscopic data (¹H NMR, ¹³C NMR, IR) align with literature reports, confirming the structural integrity of the compound. The naphthalene moiety imparts aromatic bulkiness and π-conjugation, influencing its reactivity and physical properties, such as solubility and melting point.

Properties

CAS No. |

7270-99-7 |

|---|---|

Molecular Formula |

C15H16O |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

2,2-dimethyl-1-naphthalen-2-ylpropan-1-one |

InChI |

InChI=1S/C15H16O/c1-15(2,3)14(16)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |

InChI Key |

MFFZWYLERCEHHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-(naphthalen-2-yl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses naphthalene and pivaloyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Friedel-Crafts acylation process. This would require careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-1-(naphthalen-2-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Organic Synthesis

2,2-Dimethyl-1-(naphthalen-2-yl)propan-1-one serves as an important intermediate in the synthesis of various organic compounds. It can be utilized to create more complex molecules through reactions such as Friedel-Crafts acylation, oxidation, and reduction.

Common Reactions:

- Friedel-Crafts Acylation: The compound can undergo acylation reactions with various acyl chlorides in the presence of Lewis acids.

- Oxidation: It can be oxidized to yield corresponding carboxylic acids or ketones.

- Reduction: The compound can be reduced to form alcohol derivatives.

| Reaction Type | Product |

|---|---|

| Friedel-Crafts Acylation | Complex organic compounds |

| Oxidation | Carboxylic acids or ketones |

| Reduction | Alcohol derivatives |

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anti-inflammatory effects. Its interactions with biological targets make it a candidate for drug development.

Biological Activities:

- Antimicrobial Properties: Studies have shown that this compound can inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects: It has been explored for its ability to modulate inflammatory pathways.

Case Study: Antimicrobial Activity

In a study assessing various naphthalene derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and E. coli at concentrations as low as 10 µM.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| E. coli | 12 |

Industrial Applications

The compound is utilized in the production of dyes, fragrances, and other specialty chemicals. Its unique properties allow it to serve as a precursor in the formulation of various industrial products.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(naphthalen-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its effects are mediated through pathways involving the activation or inhibition of enzymes and other proteins .

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Groups

The target compound belongs to a broader class of aryl ketones synthesized via similar catalytic methods. Key analogues include:

Key Observations :

- Yield Variations : The thiophene derivative (3ma) achieves a 97% yield, significantly higher than the naphthalene analogue (56%), likely due to the thiophene’s electron-rich nature enhancing reaction efficiency .

- Electronic Effects : Bromine and methoxy substituents (e.g., in 1-(5-bromofuran-2-yl)propan-1-one) alter electronic profiles, making these compounds more reactive in subsequent transformations .

Derivatives with Additional Functional Groups

Several compounds retain the naphthalen-2-yl-propan-1-one core but incorporate additional functional groups:

Key Observations :

- Synthetic Flexibility : The α,β-unsaturated ketone derivative () demonstrates the scaffold’s adaptability for constructing complex conjugated systems .

Heterocyclic Replacements of the Naphthalene Group

Replacing the naphthalene ring with other aromatic systems alters steric and electronic properties:

Key Observations :

- Coordination Chemistry: Quinoline and pyrazine derivatives (e.g., and ) are used in precatalysts for polymerization, leveraging their nitrogen atoms for metal binding .

- Reactivity : Pyrrole-based analogues () exhibit distinct reactivity due to the ring’s electron-rich nature, enabling regioselective functionalization .

Stereochemical and Stability Considerations

The alcohol derivative, 2,2-dimethyl-1-(naphthalen-2-yl)propan-1-ol, undergoes racemization under catalytic conditions (5 mol% 2-carboxyphenylboronic acid, 10 mol% oxalic acid), achieving 75% yield of the racemic mixture . This highlights the ketone’s reduced form’s stereochemical lability, contrasting with the stability of the parent ketone.

Biological Activity

2,2-Dimethyl-1-(naphthalen-2-yl)propan-1-one, also known as a naphthalene derivative, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 224.29 g/mol. The compound features a ketone functional group, which may influence its reactivity and biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

- Receptor Interaction : It has been suggested that the compound interacts with neurotransmitter receptors, particularly dopamine and norepinephrine receptors, which could explain stimulant-like effects observed in preliminary studies.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Cytotoxicity : Studies have shown that the compound can induce cell death in various cancer cell lines. For example, it demonstrated IC50 values ranging from 3.35 to 16.79 μM against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines .

- Neuroactivity : Its structural similarities to other psychoactive compounds suggest potential effects on the central nervous system. Initial findings indicate stimulant properties that may be linked to dopamine signaling pathways.

Data Table: Biological Activity Overview

| Activity Type | Cell Line | IC50 Value (μM) | Notes |

|---|---|---|---|

| Cytotoxicity | A549 | 3.35 | Significant growth inhibition |

| Cytotoxicity | MDA-MB-231 | 4.87 | Effective against highly metastatic cells |

| Neuroactivity | Dopamine receptors | N/A | Potential stimulant effects |

Case Study 1: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation through apoptosis mechanisms involving caspase activation and mitochondrial disruption .

Case Study 2: Neuropharmacological Potential

Another investigation focused on the neuropharmacological potential of the compound. It was found to increase dopamine levels in vitro, suggesting possible applications in treating disorders related to dopamine dysregulation, such as ADHD or depression.

Q & A

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Conditions | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Catalyst | AlCl₃ (Friedel-Crafts) | High regioselectivity | |

| Solvent | Dry dichloromethane | Minimizes hydrolysis | |

| Temperature | 0–5°C (stepwise addition) | Reduces exothermic side reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.